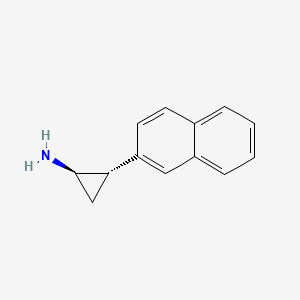![molecular formula C15H29NO5 B13250971 5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13250971.png)
5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid is a synthetic organic compound characterized by its complex structure and functional groups. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid typically involves multiple steps, starting with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of solvents like dichloromethane and reagents such as diisopropylethylamine (DIPEA) to facilitate the protection process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5-{[(Tert-butoxy)carbonyl]amino}-2-methylbenzoic acid: Similar in structure but with a benzoic acid backbone.
(S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: A related compound with additional functional groups.
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C15H29NO5 |
|---|---|
Molecular Weight |
303.39 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylpropoxymethyl)pentanoic acid |
InChI |
InChI=1S/C15H29NO5/c1-11(2)9-20-10-12(8-13(17)18)6-7-16-14(19)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,19)(H,17,18) |
InChI Key |
NXQKBMRVCWBRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(CCNC(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



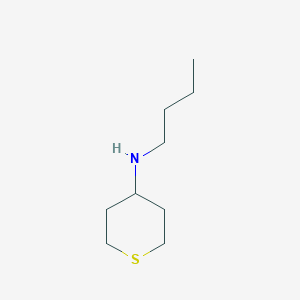
![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13250900.png)
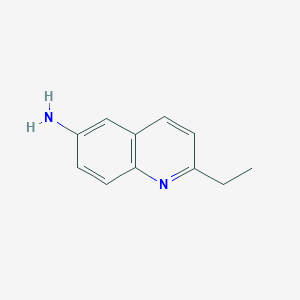
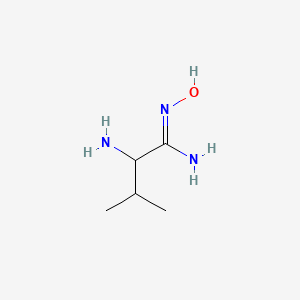
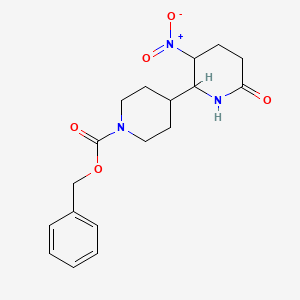
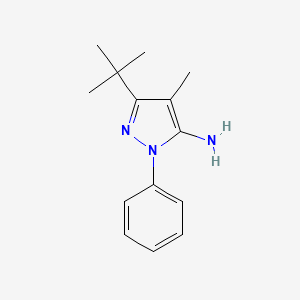
![Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250921.png)
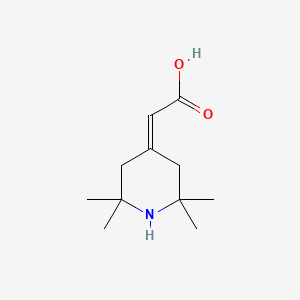

![{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13250933.png)
![2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13250953.png)
![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline](/img/structure/B13250958.png)
